BenchChemオンラインストアへようこそ!

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide

Anticancer MCF-7 Cytotoxicity

Procure this compound to leverage its uniquely under-explored 2,3-dimethoxybenzamide substitution pattern—absent from foundational insecticidal patents (CA1077041A) and recent pharmaceutical applications. With demonstrated MCF-7 antiproliferative activity (IC₅₀ 15 µM) and apoptosis induction, this scaffold serves as a structurally validated probe for scaffold-hopping campaigns. Its 2,3-dimethoxy pattern provides a critical negative control for validating CoMFA/CoMSIA electrostatic contour models where optimal fungicidal activity requires 4-position electron-donating groups. Build a mini-library alongside the 3,4,5-trimethoxy congener (MW 405.9) and 5-ethyl-2,3-dimethoxy variant (CAS 391863-97-1) to systematically profile methoxy position effects on permeability, solubility, and metabolic stability.

Molecular Formula C17H14ClN3O3S
Molecular Weight 375.83
CAS No. 391863-55-1
Cat. No. B2476317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide
CAS391863-55-1
Molecular FormulaC17H14ClN3O3S
Molecular Weight375.83
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
InChIInChI=1S/C17H14ClN3O3S/c1-23-13-9-5-7-11(14(13)24-2)15(22)19-17-21-20-16(25-17)10-6-3-4-8-12(10)18/h3-9H,1-2H3,(H,19,21,22)
InChIKeyCJNJYGVJEXAHIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide (CAS 391863-55-1): Structural and Baseline Characterization for Research Procurement


N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide (CAS 391863-55-1) is a fully synthetic small molecule (MW 375.8 g/mol, molecular formula C₁₇H₁₄ClN₃O₃S) belonging to the N-(1,3,4-thiadiazol-2-yl)benzamide class . The compound features a 1,3,4-thiadiazole core with a 2-chlorophenyl substituent at the 5-position and a 2,3-dimethoxybenzamide moiety linked via an amide bond at the 2-position. This scaffold has attracted sustained interest in medicinal chemistry and agrochemistry due to the documented versatility of 1,3,4-thiadiazoles as privileged pharmacophores, with activities spanning anticancer, antimicrobial, fungicidal, anti-inflammatory, and insecticidal applications [1]. The compound is commercially available from multiple chemical suppliers as a research-grade reagent, but targeted quantitative biological profiling data for this specific CAS number remains sparse in primary peer-reviewed literature .

Why Generic Substitution of N-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide with In-Class Analogs Is Scientifically Unjustified


Within the N-(1,3,4-thiadiazol-2-yl)benzamide chemotype, relatively subtle modifications to the benzamide ring substitution pattern, the nature of the 5-aryl/alkyl group, and the linker geometry can produce order-of-magnitude shifts in target potency, selectivity profile, and physicochemical properties. Published structure–activity relationship (SAR) campaigns on closely related thiadiazole–benzamide series demonstrate that even a single methoxy positional isomer (2,3- vs. 2,4- vs. 3,4- vs. 3,5-dimethoxy) can alter IC₅₀ values by 5- to 20-fold against the same cancer cell line or enzymatic target [1]. Furthermore, the 2-chlorophenyl group at the thiadiazole 5-position contributes uniquely to molecular shape, lipophilicity (cLogP approximately 3.7–4.0 for related analogs), and potential halogen-bonding interactions that cannot be replicated by 5-ethyl, 5-cyclopropyl, or 5-cyclohexyl congeners [2]. Fungicidal 3D-QSAR models on analogous 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazoles confirm that electrostatic field effects at the benzamide 2- and 3-positions are dominant determinants of biological activity, rendering direct substitution scientifically unreliable without empirical validation [3].

Quantitative Comparative Evidence for N-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide Against Closest Structural Analogs


Antiproliferative Activity Against Human Breast Adenocarcinoma (MCF-7) Cells: Direct Comparison with Unsubstituted Benzamide Parent

In MTT-based cytotoxicity screening against the MCF-7 human breast cancer cell line, N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide (the target compound) exhibited an IC₅₀ of 15 µM after 48 hours of treatment, with reported induction of apoptosis and inhibition of cell proliferation confirmed by flow cytometry . By comparison, the unsubstituted benzamide parent compound, N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 137343-74-9), demonstrated substantially greater potency with an IC₅₀ of 0.65 µM against the same MCF-7 cell line, representing an approximately 23-fold difference in potency . This directly illustrates that the 2,3-dimethoxybenzamide substitution on the target compound produces a significantly attenuated, rather than enhanced, antiproliferative response relative to the simplest benzamide congener in this specific cell context.

Anticancer MCF-7 Cytotoxicity

Physicochemical Differentiation: 2,3-Dimethoxybenzamide vs. 3,4,5-Trimethoxybenzamide Congener – Molecular Properties Relevant to Permeability and Solubility

The target compound (2,3-dimethoxy substitution; MW 375.8 g/mol; H-bond acceptor count = 6; rotatable bonds = 5) differs from its closest commercially catalogued congener, N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 330190-67-5; MW 405.9 g/mol; H-bond acceptor count = 7; rotatable bonds = 6; cLogP = 3.7), in several key physicochemical parameters [1]. The 3,4,5-trimethoxy analog has one additional methoxy group, which increases molecular weight by 30.1 Da, adds one H-bond acceptor, increases rotatable bond count by one, and modestly elevates lipophilicity. These cumulative changes predict differential passive membrane permeability (likely favoring the trimethoxy analog for higher LogP-driven permeation) and aqueous solubility (likely favoring the target compound due to its lower molecular weight and one fewer methoxy group), although neither parameter has been experimentally determined for this pair [2].

Drug-likeness Permeability Physicochemical profiling

Commercial Availability and Purity Benchmarking: Target Compound vs. Closest 5-Position Thiadiazole Variants

As of April 2026, N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide (CAS 391863-55-1) is listed as commercially available through multiple research chemical suppliers, including BenchChem molecules and EvitaChem, typically at research-grade purity (≥95%) . By comparison, the closely related 5-ethyl analog, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide (CAS 391863-97-1), and the 5-cyclopropyl analog, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide (ChemDiv catalog), share the identical 2,3-dimethoxybenzamide moiety but differ at the thiadiazole 5-position . The 5-ethyl variant may exhibit altered metabolic stability and target binding due to the absence of the aromatic 2-chlorophenyl ring and its associated halogen-bonding potential, while the 5-cyclopropyl variant introduces conformational constraint. No head-to-head biological comparison data have been published for these three compounds in any assay system. The target compound represents the most sterically demanding and lipophilic option among this trio, which may be advantageous or disadvantageous depending on the biological target's steric tolerance at the 5-position binding pocket [1].

Chemical procurement Purity Inventory availability

Fungicidal Activity Class-Level Inference: 2,3-Dimethoxybenzamide Substitution Pattern in 3D-QSAR Context

A comprehensive 3D-QSAR study by Wang et al. (2022) evaluated 33 compounds in the 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole series for in vitro fungicidal activity against five phytopathogenic fungi (Rhizopus nigricans, Penicillium glaucum, Botrytis cinerea, Alternaria brassicae, and Aspergillus niger) using the mycelial growth rate method [1]. CoMFA and CoMSIA modeling revealed that electrostatic field effects dominate fungicidal activity, and that introducing electron-donating groups at the 4-position of the benzamide ring while placing electron-withdrawing groups at the 2- and 6-positions most strongly enhances potency. The target compound, bearing electron-donating methoxy groups at the 2- and 3-positions (ortho and meta), deviates from this optimal substitution pattern. Although the target compound itself was not among the 33 compounds tested, the 3D-QSAR contour maps predict that the 2,3-dimethoxy arrangement will yield sub-optimal electrostatic complementarity at the benzamide ring relative to the top-performing compounds E1, E2, and E29, which achieved >80% inhibition at 50 µg/mL against multiple fungi [2].

Agrochemical Fungicide 3D-QSAR

Insecticidal Patent Landscape: Target Compound Falls Within the Broad Genus of N-(1,3,4-Thiadiazol-2-yl)benzamide Insecticides but Its Specific 2,3-Dimethoxy Pattern Is Not Exemplified

Canadian patent CA1077041A (Fujisawa Pharmaceutical Co., filed 1976) broadly claims N-(1,3,4-thiadiazol-2-yl)benzamides with phenyl, naphthyl, or heteroaryl groups at the 5-position and 2,6-substitution on the benzamide ring as insecticides [1]. The target compound features a 2-chlorophenyl group at the 5-position (matching the claimed aryl scope) but bears 2,3-dimethoxy substitution rather than the 2,6-substitution pattern emphasized in the patent's preferred embodiments. The patent exemplifies numerous 2,6-dihalo, 2,6-dialkyl, and 2,6-dimethoxybenzamide variants but does not include any 2,3-dimethoxybenzamide example. This means the target compound is formally within the generic Markush structure but falls outside the experimentally validated insecticidal SAR space of this foundational patent [2]. A more recent patent application (Shanghai Yingli Pharmaceutical Co., 2024, WO/CN application 18947778) discloses thiadiazole-substituted compounds for pharmaceutical use, but the specific 2,3-dimethoxybenzamide substitution pattern is not among the exemplified compounds [3].

Insecticide Patent Agrochemical

Anticancer Class Comparison: Target Compound vs. 4-Halo-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)benzamide Series – Potency Contextualization

To contextualize the target compound's reported MCF-7 IC₅₀ of 15 µM, a published series of 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and benzothioamide derivatives (2020) was evaluated against PC3 (prostate), HT-29 (colon), and SKNMC (neuroblastoma) cell lines, reporting IC₅₀ values in the 3–7 µM range, which were comparable to or better than doxorubicin [1]. Although these compounds differ from the target compound at both the thiadiazole 5-position (CF₃ vs. 2-chlorophenyl) and the benzamide ring (4-halo vs. 2,3-dimethoxy), the potency range provides a useful benchmark: the target compound's MCF-7 IC₅₀ of 15 µM is approximately 2- to 5-fold less potent than the best 4-halo-CF₃-thiadiazole analogs across their tested cell line panel. Another recent series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives evaluated as lipoxygenase inhibitors with potential anticancer activity demonstrated that heteroaryl substitution at the thiadiazole 5-position can redirect target engagement away from direct cytotoxicity toward enzymatic inhibition [2].

Anticancer Cytotoxicity Class benchmarking

Evidence-Driven Research and Procurement Application Scenarios for N-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide


Scaffold-Hopping Starting Point for Anticancer SAR Exploration Targeting Non-MCF-7 Cell Lines

The target compound's moderate MCF-7 antiproliferative activity (IC₅₀ = 15 µM) and demonstrated apoptosis induction [1] position it as a structurally characterized probe for scaffold-hopping campaigns. Given that closely related thiadiazole–benzamide analogs achieve IC₅₀ values in the 3–7 µM range against PC3, HT-29, and SKNMC cell lines , the target compound's 2,3-dimethoxybenzamide pattern may exhibit differential potency across an expanded cell line panel, particularly in lines where the target's physicochemical profile (lower MW and HBA count relative to the 3,4,5-trimethoxy congener [2]) confers a permeability or solubility advantage in 3D spheroid or organoid assay formats.

Negative Control or Comparator in 3D-QSAR-Guided Fungicide Optimization Programs

Wang et al. (2022) established that optimal fungicidal activity in the 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole series requires electron-donating groups at the benzamide 4-position and electron-withdrawing groups at the 2- and 6-positions, with top compounds exceeding 80% inhibition at 50 µg/mL [1]. The target compound's 2,3-dimethoxy pattern (electron-donating at ortho and meta, lacking the critical 4-position electron-donating group and 6-position electron-withdrawing group) makes it a structurally informative negative control for validating CoMFA/CoMSIA electrostatic contour predictions. Researchers procuring this compound alongside optimized E1/E2/E29-type analogs can empirically test whether the 3D-QSAR model correctly ranks the 2,3-dimethoxy substitution as sub-optimal.

IP-Diversification Lead in Under-Exemplified Benzamide Substitution Space

Patent analysis reveals that the 2,3-dimethoxybenzamide substitution pattern is absent from the exemplified compound lists in foundational insecticidal patent CA1077041A (which focuses on 2,6-substitution) [1] and in recent Shanghai Yingli pharmaceutical patent applications . For organizations seeking freedom-to-operate or novel composition-of-matter claims within the N-(1,3,4-thiadiazol-2-yl)benzamide class, the target compound represents a specific substitution pattern with reduced prior art density. Procurement of this compound, followed by systematic biological profiling against the desired therapeutic or agrochemical target, may support novel IP generation in a scaffold space that is otherwise heavily patented.

Physicochemical Probe for Methoxy Positional Isomer SAR in Permeability-Limited Assays

The target compound (2,3-dimethoxy; MW 375.8; HBA = 6) can be procured alongside its 3,4,5-trimethoxy congener (MW 405.9; HBA = 7; cLogP = 3.7) [1] and the 5-ethyl-2,3-dimethoxy variant (CAS 391863-97-1; MW 293.34) [2] to construct a mini-library for systematically probing the impact of methoxy count and position on passive permeability (e.g., PAMPA or Caco-2), kinetic solubility, and microsomal metabolic stability. Such head-to-head physicochemical profiling data are absent from the published literature and would directly inform lead optimization decisions for any program built on this scaffold.

Quote Request

Request a Quote for N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.